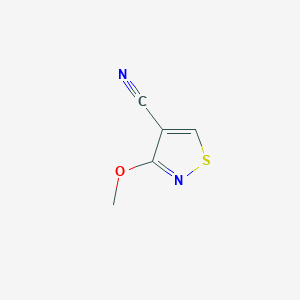

3-Methoxyisothiazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-methoxy-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c1-8-5-4(2-6)3-9-7-5/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTFSBZMBYIZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Alkoxyisothiazole-4-carbonitriles: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-alkoxyisothiazole-4-carbonitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust, three-step synthetic pathway commencing from readily available starting materials. The synthesis involves the preparation of disodium 2,2-dicyanoethene-1,1-dithiolate, followed by a cyclization and bromination to yield a key 3-bromo-isothiazole intermediate. The final step details the nucleophilic aromatic substitution with various alkoxides to afford the target 3-alkoxyisothiazole-4-carbonitriles. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow and relevant biological signaling pathways.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1] Isothiazole derivatives have been reported to exhibit a wide range of biological effects, including antiviral, anticancer, and kinase inhibitory properties.[2][3] The incorporation of an alkoxy group at the 3-position and a carbonitrile at the 4-position of the isothiazole ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this scaffold an attractive target for the development of novel therapeutic agents.

This guide details a proposed synthetic pathway for the preparation of 3-alkoxyisothiazole-4-carbonitriles. The presented methodology is based on established chemical transformations and provides a practical approach for the synthesis of a library of these compounds for further investigation.

Proposed Synthetic Pathway

The proposed synthesis of 3-alkoxyisothiazole-4-carbonitriles is a three-step process, as illustrated below. The pathway begins with the synthesis of a key dithiolate intermediate, which is then converted to a halogenated isothiazole. The final step involves the introduction of the desired alkoxy group via nucleophilic substitution.

Figure 1: Proposed synthetic pathway for 3-alkoxyisothiazole-4-carbonitriles.

Experimental Protocols

Step 1: Synthesis of Disodium 2,2-dicyanoethene-1,1-dithiolate

This procedure is based on the general synthesis of dithiols from active methylene compounds and carbon disulfide.

Protocol:

-

In a well-ventilated fume hood, a solution of sodium methoxide is prepared by cautiously adding sodium metal (2.0 eq) to anhydrous methanol under an inert atmosphere of nitrogen.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of malononitrile (1.0 eq) in anhydrous methanol is added dropwise to the sodium methoxide solution with continuous stirring.

-

After the addition is complete, carbon disulfide (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The resulting precipitate is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield disodium 2,2-dicyanoethene-1,1-dithiolate as a solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | Pale yellow solid |

| Key Spectroscopic Data (IR, cm⁻¹) | ~2200 (C≡N), ~1350 (C=C) |

Table 1: Quantitative data for the synthesis of disodium 2,2-dicyanoethene-1,1-dithiolate.

Step 2: Synthesis of 3,5-Dibromoisothiazole-4-carbonitrile

This protocol is adapted from the synthesis of related halogenated isothiazoles.[4][5][6]

Protocol:

-

Disodium 2,2-dicyanoethene-1,1-dithiolate (1.0 eq) is suspended in a suitable inert solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The suspension is cooled to 0-5 °C in an ice bath.

-

A solution of bromine (2.0-2.2 eq) in the same solvent is added dropwise to the suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction mixture is then washed sequentially with water, saturated sodium thiosulfate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford 3,5-dibromoisothiazole-4-carbonitrile.

| Parameter | Value | Reference |

| Typical Yield | 7-20% | [4][5] |

| Appearance | White to pale yellow solid | |

| Melting Point | 98-99 °C | [6] |

| Key Spectroscopic Data (IR, cm⁻¹) | ~2230 (C≡N) |

Table 2: Quantitative data for the synthesis of 3,5-dibromoisothiazole-4-carbonitrile.

Step 3: Synthesis of 3-Alkoxyisothiazole-4-carbonitriles

This generalized protocol is based on nucleophilic aromatic substitution reactions on electron-deficient heterocyclic systems.

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, the desired alcohol (e.g., methanol, ethanol, etc.) is dissolved in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

-

Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise to the alcohol solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

A solution of 3,5-dibromoisothiazole-4-carbonitrile (1.0 eq) in the same anhydrous solvent is added dropwise to the freshly prepared sodium alkoxide solution at 0 °C.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-24 hours, while monitoring the progress of the reaction by TLC.

-

Upon completion, the reaction is quenched by the careful addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3-alkoxyisothiazole-4-carbonitrile.

| Alkoxy Group (R) | Expected Yield | Expected Appearance | Key Spectroscopic Data (¹H NMR) |

| Methoxy (CH₃) | Moderate to Good | Solid or Oil | Singlet around δ 4.0-4.3 ppm |

| Ethoxy (CH₂CH₃) | Moderate to Good | Solid or Oil | Triplet and Quartet in the aliphatic region |

| Benzyloxy (CH₂Ph) | Moderate to Good | Solid or Oil | Singlet around δ 5.3-5.6 ppm and aromatic protons |

Table 3: Projected quantitative data for the synthesis of 3-alkoxyisothiazole-4-carbonitriles.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-alkoxyisothiazole-4-carbonitriles.

Figure 2: General experimental workflow for the synthesis of 3-alkoxyisothiazole-4-carbonitriles.

Biological Context: Kinase Inhibitory Potential

Thiazole and isothiazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][7] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers. The synthesized 3-alkoxyisothiazole-4-carbonitriles could potentially act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.

Figure 3: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 3-alkoxyisothiazole-4-carbonitriles.

Conclusion

This technical guide provides a detailed and practical synthetic route for the preparation of 3-alkoxyisothiazole-4-carbonitriles. The proposed three-step synthesis is based on established chemical principles and offers a viable strategy for accessing a range of derivatives for biological evaluation. The potential of these compounds as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, highlights their significance for future drug discovery efforts. The experimental protocols and tabulated data herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3-Methoxyisothiazole-4-carbonitrile

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. Substituted isothiazoles have shown potential as antiviral, anti-inflammatory, and anticancer agents. This technical guide focuses on the predicted chemical properties of 3-Methoxyisothiazole-4-carbonitrile, a derivative for which specific literature is scarce. By examining analogous compounds, we can infer its probable synthesis, reactivity, and spectroscopic characteristics.

Predicted Chemical Properties and Comparative Data

The chemical properties of this compound are influenced by the interplay of the isothiazole ring, the electron-donating methoxy group at the 3-position, and the electron-withdrawing nitrile group at the 4-position. A summary of predicted properties alongside experimental data for related isothiazole-4-carbonitrile derivatives is presented in Table 1 for comparative analysis.

| Property | This compound (Predicted) | 3-Chloroisothiazole-4-carbonitrile[1] | 3-Amino-5-methylamino-isothiazole-4-carbonitrile[2] | 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)[3] |

| Molecular Formula | C5H4N2OS | C4HCl2N2S | C5H6N4S | C8Br2N4S3 |

| Molecular Weight | 140.16 g/mol | 144.58 g/mol | 154.20 g/mol | 407.99 g/mol |

| Melting Point | Not available | Not available | Not available | 141-142 °C[3] |

| Boiling Point | Not available | Not available | Not available | Not available |

| Appearance | Likely a crystalline solid | Not available | Not available | Yellow plates[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Soluble in organic solvents. | Soluble in polar organic solvents. | Soluble in dichloromethane.[3] |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound is the nucleophilic aromatic substitution of a 3-haloisothiazole-4-carbonitrile with sodium methoxide. 3-Chloroisothiazole-4-carbonitrile serves as a suitable starting material for this transformation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Methoxylation

This protocol is a generalized procedure based on nucleophilic substitution reactions on similar heterocyclic systems. Optimization of reaction time, temperature, and stoichiometry may be required.

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol with stirring. The concentration is typically in the range of 0.5 M to 2 M.

-

Reaction Setup: To a separate flask containing a stirred solution of 3-chloroisothiazole-4-carbonitrile in anhydrous methanol, add the freshly prepared sodium methoxide solution dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to reflux) to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Predicted Spectroscopic Properties

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy

-

C≡N stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹. For a related compound, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), a C≡N stretch was observed at 2234 cm⁻¹.[3]

-

C-O-C stretch: A strong absorption band corresponding to the asymmetric and symmetric stretching of the C-O-C bond of the methoxy group is anticipated around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

-

C=N and C=C stretches (Isothiazole ring): Absorptions for the isothiazole ring are expected in the 1400-1600 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected in the range of δ 3.8-4.2 ppm.

-

Isothiazole Proton (H-5): A singlet for the proton at the 5-position of the isothiazole ring is predicted to appear in the downfield region, likely between δ 8.0-9.0 ppm, due to the deshielding effects of the heterocyclic ring and the adjacent nitrile group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group should appear as a quaternary signal in the range of δ 115-120 ppm.

-

Isothiazole Ring Carbons:

-

C-3 (bearing the methoxy group): Expected to be significantly downfield, likely > δ 160 ppm.

-

C-4 (bearing the nitrile group): Predicted to be in the range of δ 100-110 ppm.

-

C-5: The chemical shift of this carbon will be influenced by the substituents and is expected in the aromatic region.

-

Predicted Reactivity and Potential Biological Significance

The chemical reactivity of this compound is dictated by its functional groups.

Caption: Key structural features and their influence on properties.

-

Isothiazole Ring: The isothiazole ring is aromatic and can undergo both electrophilic and nucleophilic substitution reactions, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing methoxy and nitrile groups.

-

Methoxy Group: The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution. However, on the isothiazole ring, its effect on reactivity is more complex. It can also be cleaved under harsh acidic conditions.

-

Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for further functionalization of the molecule.

Isothiazole derivatives have been reported to exhibit a wide range of biological activities. For instance, some isothiazoles have shown antiviral activity against polio. The presence of the isothiazole scaffold suggests that this compound could be a candidate for screening in various biological assays, particularly in the areas of antiviral and anti-inflammatory research.

Conclusion

While this compound remains a compound with limited specific documentation, this technical guide provides a comprehensive predictive overview of its chemical properties, a plausible synthetic route, and expected spectroscopic characteristics based on the established chemistry of related isothiazole derivatives. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this and similar molecular scaffolds. Experimental validation of the predictions made in this guide is a necessary next step for the advancement of knowledge in this area.

References

Technical Guide: Spectroscopic Analysis of 3-Methoxyisothiazole-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic characterization of 3-Methoxyisothiazole-4-carbonitrile. Due to the current absence of publicly available experimental spectroscopic data for this specific compound, this guide furnishes detailed, generalized experimental protocols for acquiring the necessary data, alongside structured tables for its eventual presentation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide outlines the standard spectroscopic techniques used for the characterization of such organic molecules.

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. At present, specific experimental values are not available in the public domain and are pending experimental determination.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pending assignment |

| ¹³C | CDCl₃ | Data not available | - | - | Pending assignment |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Functional Group Assignment |

| Data not available | Data not available | C≡N stretch |

| Data not available | Data not available | C=N stretch (isothiazole) |

| Data not available | Data not available | C-O stretch (methoxy) |

| Data not available | Data not available | C-H stretch (methoxy) |

| Data not available | Data not available | Isothiazole ring vibrations |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Fragment Assignment |

| ESI+ | Data not available | Data not available | [M+H]⁺ |

| ESI+ | Data not available | Data not available | Pending assignment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR and a larger quantity for ¹³C NMR, aiming for a saturated solution.[1]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]

-

Cap the NMR tube securely to prevent solvent evaporation.[1]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]

-

Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative sample of the solid or liquid compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

-

Data Acquisition:

-

The sample is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer.[3]

-

The ions are separated based on their mass-to-charge ratio (m/z).[4]

-

A detector records the abundance of each ion, generating a mass spectrum.[4]

-

For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.[5]

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound and a generalized signaling pathway concept relevant to drug development.

References

An In-depth Technical Guide to the NMR Analysis of 3-Methoxyisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. 3-Methoxyisothiazole-4-carbonitrile is a specific derivative with potential applications stemming from the electronic properties conferred by the methoxy and cyano substituents. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide details the predicted NMR characteristics of this compound and provides a general framework for its experimental analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from data for isothiazole, 4-cyanothiazole, and the known effects of methoxy substituents on aromatic and heterocyclic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 | 8.8 - 9.0 | Singlet |

| OCH₃ | 4.0 - 4.2 | Singlet |

Predictions are based on typical chemical shifts for protons on an isothiazole ring and methoxy groups attached to heterocyclic systems.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 160 - 165 |

| C4 | 100 - 105 |

| C5 | 150 - 155 |

| CN | 115 - 120 |

| OCH₃ | 55 - 60 |

Predictions are based on the known chemical shifts of isothiazole and the substituent effects of the methoxy and cyano groups.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and NMR analysis of this compound.

3.1. Synthesis

A plausible synthetic route to this compound could involve the methoxylation of a suitable 3-halo-isothiazole-4-carbonitrile precursor.

-

Step 1: Halogenation of Isothiazole-4-carbonitrile: Commercially available isothiazole-4-carbonitrile can be halogenated at the 3-position using a suitable halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in an appropriate solvent.

-

Step 2: Nucleophilic Substitution with Sodium Methoxide: The resulting 3-halo-isothiazole-4-carbonitrile can then be reacted with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or with gentle heating to yield this compound.

-

Step 3: Work-up and Purification: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel.

3.2. NMR Sample Preparation and Analysis

-

Sample Preparation: Approximately 5-10 mg of purified this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Spectroscopy: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be performed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and NMR analysis of a novel heterocyclic compound like this compound.

Caption: General workflow for the synthesis and NMR characterization of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of this compound. While awaiting experimental verification, the predicted ¹H and ¹³C NMR data, coupled with the outlined experimental protocols, offer a robust starting point for any researcher venturing into the synthesis and characterization of this and related isothiazole derivatives. The application of modern NMR techniques is crucial for the unambiguous structural assignment and will undoubtedly play a key role in unlocking the potential of this class of compounds in various scientific disciplines.

In-Depth Technical Guide: Mass Spectrometry of 3-Methoxyisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-methoxyisothiazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines theoretical fragmentation pathways, standardized experimental protocols for analysis, and a summary of expected mass spectral data.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its characteristic functional groups. The expected quantitative data from an electron ionization (EI) mass spectrometry experiment is summarized below.

| Predicted Fragment | m/z (amu) | Relative Abundance (%) | Proposed Structure |

| [M]+• (Molecular Ion) | 140 | 85 | C5H4N2OS+• |

| [M-CH3]+ | 125 | 100 (Base Peak) | C4HN2OS+ |

| [M-OCH3]+ | 109 | 40 | C4H2N2S+ |

| [M-CO]+ | 112 | 30 | C4H4N2S+ |

| [C3H3S]+ | 71 | 50 | |

| [C2H3N2]+ | 53 | 25 |

Theoretical Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation is anticipated to be the loss of a methyl radical from the methoxy group, leading to a stable resonance-stabilized cation, which is expected to be the base peak. Other significant fragmentation pathways include the loss of the entire methoxy group, decarbonylation, and cleavage of the isothiazole ring.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the working solution at a known concentration.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Ion Source: Electron Ionization (EI)

-

Injector: Split/splitless inlet

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless for 1 minute.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

3.3. Data Acquisition and Analysis

-

Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

-

Acquisition: Acquire data in full scan mode.

-

Data Processing:

-

Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum of the target peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

-

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

Caption: Workflow for GC-MS analysis of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of Isothiazole Compounds

Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions, forms the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and material science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and characterization of these compounds. It provides a unique molecular fingerprint by probing the vibrational modes of functional groups, making it a first-line method for confirming the synthesis of isothiazole derivatives, assessing purity, and studying intermolecular interactions.

This guide provides an in-depth exploration of the key infrared spectral features of isothiazole compounds, detailed experimental protocols for sample analysis, and a summary of characteristic vibrational frequencies to aid researchers in the interpretation of their spectral data.

Core Principles of Isothiazole IR Spectroscopy

The aromatic nature of the isothiazole ring results in a set of characteristic vibrational modes. These include stretching and bending vibrations of the C-H, C=N, and C=C bonds, as well as complex skeletal or "ring breathing" vibrations. The precise frequencies of these absorptions are sensitive to the nature and position of substituents on the ring, providing valuable structural information.

Characteristic Infrared Absorption Frequencies

The infrared spectrum of an isothiazole derivative can be divided into several key regions. The table below summarizes the principal absorption bands and their assignments. These values are typical and may shift based on the specific substitution pattern, electronic effects, and physical state of the sample.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of the C-H bonds on the heterocyclic ring. Often appears just above the 3000 cm⁻¹ threshold for aliphatic C-H stretches[1]. |

| C=N Stretch | 1650 - 1500 | Medium to Strong | Part of the complex ring stretching vibrations. Its position is sensitive to conjugation and substituents. For the related thiazole ring, this absorption is seen in the 1622-1591 cm⁻¹ range[2]. |

| C=C Stretch (Ring) | 1580 - 1400 | Medium to Strong | These absorptions arise from the double bonds within the aromatic ring and are often observed as a pair of bands. Thiazole skeletal vibrations have been noted in the 1700-1421 cm⁻¹ range[2]. |

| Ring Skeletal Vibrations | 1400 - 1000 | Medium to Strong | Often referred to as "ring breathing" modes, these are complex vibrations involving the entire heterocyclic system. |

| C-H In-Plane Bending | 1300 - 1000 | Medium | These bands can be useful for identifying the presence of the isothiazole ring. |

| C-H Out-of-Plane Bending | 900 - 700 | Strong | The position of these strong bands is highly diagnostic of the substitution pattern on the ring. |

| S-N Stretch | 900 - 650 | Weak to Medium | The sulfur-nitrogen bond vibration is often weak and can be difficult to assign definitively as it falls in the complex fingerprint region. |

Note: The structures of synthesized isothiazole derivatives are commonly confirmed using IR spectroscopy in conjunction with NMR and elemental analysis[3].

Experimental Protocols

Accurate and reproducible IR spectra depend on meticulous sample preparation and data acquisition. The following are generalized protocols for common sample types used in the analysis of isothiazole compounds.

Method 1: KBr Pellet for Solid Samples

This method is ideal for obtaining high-quality spectra of solid, non-hygroscopic isothiazole derivatives.

-

Preparation: Gently grind 1-2 mg of the solid isothiazole compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

-

Pellet Formation: Transfer a portion of the powder into a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent disc.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Processing: Perform baseline correction and other necessary processing steps using the spectrometer's software.

Method 2: Thin Film for Liquid or Low-Melting-Point Samples

This is a simple and rapid method for analyzing liquid isothiazoles or solids that can be melted or dissolved in a volatile solvent.

-

Preparation: Place one or two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a small amount of a volatile solvent (e.g., dichloromethane, chloroform), apply the solution to the plate, and allow the solvent to evaporate completely.

-

Sample Mounting: Place a second salt plate on top of the first to create a thin capillary film of the sample.

-

Data Acquisition:

-

Mount the salt plates in the spectrometer's sample holder.

-

Collect a background spectrum using the clean, empty salt plates.

-

Collect the sample spectrum as described in the KBr protocol.

-

-

Cleaning: Thoroughly clean the salt plates with a suitable dry solvent after analysis.

Visualizations

Isothiazole Ring Vibrations and IR Spectral Regions

The following diagram illustrates the relationship between the fundamental vibrational modes of the isothiazole ring and the corresponding regions where their absorption bands typically appear in an infrared spectrum.

References

An In-depth Technical Guide to the Crystal Structure Determination of Novel Small Molecules: A Case Study Approach with 3-Methoxyisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific crystal structure of 3-Methoxyisothiazole-4-carbonitrile has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. Therefore, this guide will provide a comprehensive overview of the well-established methodologies and experimental protocols that would be employed to determine its crystal structure. This document serves as a detailed whitepaper on the process of small molecule single-crystal X-ray crystallography.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, including its biological activity. For drug development professionals and researchers, knowledge of a compound's crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding intermolecular interactions. This compound, a heterocyclic compound, represents a class of molecules with potential applications in medicinal chemistry. This guide outlines the necessary steps to determine its crystal structure, from synthesis to data analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.

2.1. Synthesis and Purification of this compound

The initial and critical step is the synthesis of high-purity this compound. A general synthetic route would be followed by rigorous purification.

-

Synthesis: The synthesis would likely involve the cyclization of a suitable precursor containing the isothiazole core, followed by the introduction of the methoxy and carbonitrile functionalities. Specific reaction conditions, including solvents, temperature, and catalysts, would be optimized to maximize yield and purity.

-

Purification: The crude product would be purified using standard organic chemistry techniques. This may include:

-

Recrystallization: Dissolving the compound in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.

-

Chromatography: Using column chromatography (e.g., silica gel) with an appropriate eluent system to separate the target compound from byproducts.

-

Sublimation: For volatile solids, sublimation can be an effective purification method.

-

The purity of the compound would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2.2. Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[1] Several techniques can be employed to obtain diffraction-quality crystals (typically >0.1 mm in all dimensions).[1]

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents as they slowly mix.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can promote crystal growth.

2.3. Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer for data collection.

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Diffractometer and X-ray Source: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

2.4. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

Indexing and Integration: The diffraction spots are indexed to determine the crystal system and unit cell dimensions. The intensities of the indexed reflections are then integrated.

-

Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). The data is then scaled to account for variations in crystal size and beam intensity.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules, direct methods are highly successful.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor.

Data Presentation

Although the specific data for this compound is not available, a typical crystallographic data table would be structured as follows:

| Parameter | Value |

| Chemical Formula | C5H4N2OS |

| Formula Weight | 140.16 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R1 | To be determined |

| wR2 | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Conclusion

While the crystal structure of this compound remains to be determined, the methodologies outlined in this guide provide a robust framework for its elucidation. The successful application of these techniques will yield invaluable data for understanding the molecule's three-dimensional structure, which is a critical component in the fields of chemical research and drug development. The resulting structural information would be a valuable addition to public databases like the Cambridge Structural Database, contributing to the broader scientific community's understanding of small molecule interactions and design.

References

Quantum Chemical Calculations for Isothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the theoretical underpinnings and practical applications of quantum chemical calculations in the research and development of isothiazole-based therapeutic agents.

Introduction to Isothiazole Derivatives in Drug Discovery

Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms, forms the structural core of a wide array of molecules with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The versatility of the isothiazole scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through targeted chemical modifications, making it a privileged structure in modern drug design.

Quantum chemical calculations have emerged as an indispensable tool in the rational design and development of isothiazole-based drugs. By providing detailed insights into the electronic structure, molecular properties, and reactivity of these compounds, computational methods enable researchers to predict their biological activity, understand their mechanism of action at a molecular level, and guide the synthesis of novel derivatives with enhanced therapeutic potential. This technical guide provides an overview of the key quantum chemical methods employed in the study of isothiazole derivatives, presents quantitative data for a selection of compounds, and outlines the computational workflows integral to their development as therapeutic agents.

Methodologies: The Computational Chemist's Toolkit

The investigation of isothiazole derivatives heavily relies on a suite of sophisticated computational methods. These theoretical approaches allow for the elucidation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern quantum chemical calculations for systems of pharmaceutical interest. It offers a favorable balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization and Property Calculation

-

Initial Structure Preparation: The 2D structure of the isothiazole derivative is drawn using a molecular editor and converted to a 3D conformation.

-

Computational Method Selection: Calculations are typically performed using the Gaussian suite of programs. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wave function, is chosen. The 6-311G(d,p) or 6-311++G(d,p) basis sets are frequently employed for isothiazole derivatives, providing a good description of the electronic structure.[1]

-

Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation (the most stable structure). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Once the optimized geometry is obtained, various molecular properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets.

-

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design.

Experimental Protocol: Molecular Docking of Isothiazole Derivatives

-

Target and Ligand Preparation: The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained from a protein database (PDB). The isothiazole derivative (the ligand) is prepared as described in the DFT protocol.

-

Binding Site Identification: The active site or binding pocket of the target protein is identified.

-

Docking Simulation: Using software such as AutoDock or MOE, the ligand is placed in the binding site, and its conformational space is explored to find the most favorable binding pose.

-

Scoring and Analysis: The binding affinity of the ligand for the target is estimated using a scoring function. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding. Molecular docking studies have been instrumental in identifying isothiazole derivatives as inhibitors of enzymes like HCV NS5B polymerase and succinate dehydrogenase.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from DFT calculations for representative isothiazole derivatives. These values provide insights into their electronic properties and reactivity.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Phenylisothiazole | -6.54 | -1.23 | 5.31 |

| 5-Nitroisothiazole | -7.89 | -3.45 | 4.44 |

| 3-Amino-5-methylisothiazole | -5.87 | -0.98 | 4.89 |

| Isothiazole-4-carboxylic acid | -7.12 | -2.56 | 4.56 |

Table 1: Frontier Molecular Orbital Energies of Selected Isothiazole Derivatives. (Note: These are representative values and the exact numbers will vary with the specific computational method and basis set used).

| Derivative | Dipole Moment (Debye) |

| 3-Phenylisothiazole | 2.15 |

| 5-Nitroisothiazole | 4.87 |

| 3-Amino-5-methylisothiazole | 2.98 |

| Isothiazole-4-carboxylic acid | 3.54 |

Table 2: Calculated Dipole Moments of Selected Isothiazole Derivatives. (Note: These are representative values and the exact numbers will vary with the specific computational method and basis set used).

Visualizing Computational Workflows and Mechanisms

Graphviz diagrams provide a clear and concise way to visualize complex processes and relationships in computational drug discovery.

Caption: Computational drug design workflow for isothiazole derivatives.

Caption: Mechanism of enzyme inhibition by an isothiazole derivative.

Conclusion

Quantum chemical calculations, particularly DFT and molecular docking, are powerful predictive tools that significantly accelerate the discovery and development of novel isothiazole-based therapeutics. By providing a detailed understanding of molecular properties and interactions, these computational methods enable a more rational and targeted approach to drug design, ultimately reducing the time and cost associated with bringing new medicines to the clinic. The integration of these theoretical calculations with experimental validation remains a cornerstone of modern medicinal chemistry, paving the way for the next generation of isothiazole-derived drugs.

References

The Discovery and Isolation of Novel Isothiazoles: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and isolation of novel isothiazole compounds. Isothiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, antifungal, and anticancer properties. This guide offers a comprehensive overview of the core methodologies, quantitative data, and biological pathways associated with this promising class of molecules.

Synthetic Strategies for Novel Isothiazoles

The construction of the isothiazole ring can be achieved through various synthetic routes, primarily involving cycloaddition and condensation reactions. The choice of synthetic strategy often depends on the desired substitution pattern on the isothiazole core.

Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

A prevalent method for synthesizing 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate. This approach offers a metal-free and operationally simple route to a variety of isothiazole derivatives.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketodithioester or β-ketothioamide (1.0 mmol) in a suitable solvent, such as ethanol or a deep eutectic solvent like choline chloride:urea (1:2).

-

Addition of Reagents: Add ammonium acetate (NH₄OAc) (2.0 mmol) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50-80 °C) for a designated time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 3,5-disubstituted isothiazole.

Table 1: Synthesis of 3,5-Disubstituted Isothiazoles - Representative Yields

| Entry | R¹ Substituent | R² Substituent | Starting Material | Yield (%) | Reference |

| 1 | Phenyl | Methyl | β-ketodithioester | 85 | [1] |

| 2 | 4-Chlorophenyl | Ethyl | β-ketodithioester | 82 | [1] |

| 3 | Thiophen-2-yl | Phenyl | β-ketothioamide | 78 | [1] |

| 4 | Naphthyl | Methyl | β-ketodithioester | 88 | [1] |

Synthesis of Isothiazole-4-carbonitriles

Isothiazole-4-carbonitriles are valuable intermediates in the synthesis of various biologically active molecules. One common synthetic approach involves the reaction of a (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile derivative with a suitable reagent.

Experimental Protocol: Synthesis of Isothiazole-4-carbonitriles

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the substituted (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile (1.0 mmol) in a dry solvent such as pyridine.

-

Addition of Reagents: Add the appropriate coreactant (e.g., an amine or a sulfur nucleophile) (1.2 mmol) to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction to stir at room temperature for a specified duration (e.g., 12-24 hours), monitoring by TLC.

-

Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired isothiazole-4-carbonitrile.

Table 2: Synthesis of Isothiazole-4-carbonitriles - Representative Yields

| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |

| 1 | (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile | Aniline | 5-Amino-3-phenyl-isothiazole-4-carbonitrile | 75 | [2] |

| 2 | (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile | Sodium Sulfide | 3,5-Dimercapto-isothiazole-4-carbonitrile | 68 | [2] |

Isolation and Purification Techniques

The successful isolation and purification of newly synthesized isothiazole derivatives are critical for their subsequent characterization and biological evaluation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of isothiazole derivatives.

General Protocol for Column Chromatography of Isothiazoles:

-

Adsorbent and Eluent Selection: Silica gel is the most commonly used stationary phase. The eluent system is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition is determined by TLC analysis.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

-

Sample Loading: Dissolve the crude isothiazole in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isothiazole.

Recrystallization

Recrystallization is an effective method for purifying solid isothiazole compounds.

General Protocol for Recrystallization of Isothiazoles:

-

Solvent Selection: The ideal solvent is one in which the isothiazole is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvent systems for isothiazoles include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified isothiazole.

Biological Signaling Pathways of Isothiazole Derivatives

Novel isothiazole derivatives have shown promise as modulators of various biological pathways implicated in a range of diseases. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition

Certain isothiazole-based compounds exhibit anticancer activity by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Isothiazoles.

Antiviral Activity: HIV Protease Inhibition

Some isothiazole derivatives have been identified as potent inhibitors of the Human Immunodeficiency Virus (HIV) protease, an enzyme essential for the maturation of infectious virions. These inhibitors typically act as transition-state analogs, binding to the active site of the protease and preventing the cleavage of viral polyproteins.

Mechanism of HIV Protease Inhibition by Isothiazole Derivatives.

Management of Diabetic Complications: Aldose Reductase Inhibition

Isothiazole-containing compounds have been investigated as inhibitors of aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, the overactivation of this pathway contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, these compounds can mitigate the accumulation of sorbitol and reduce cellular stress.

Inhibition of the Polyol Pathway by Isothiazole Derivatives.

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

Emerging research has highlighted the potential of isothiazole derivatives as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. HDAC inhibitors can restore the expression of tumor suppressor genes, making them a promising therapeutic strategy for cancer.

Mechanism of HDAC Inhibition by Isothiazole Derivatives.

Characterization of Novel Isothiazoles

The structural elucidation of newly synthesized isothiazoles is performed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for a Representative Novel Isothiazole (3-phenyl-5-methylisothiazole)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.78 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 2.60 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5, 158.0, 133.8, 129.2, 128.9, 127.1, 12.5. |

| Mass Spec. (ESI) | m/z 176.05 [M+H]⁺. |

| IR (KBr, cm⁻¹) | 3060, 2925, 1595, 1480, 1445, 760, 690. |

Note: The data presented here are representative and will vary depending on the specific isothiazole derivative.

Conclusion

The isothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide has provided an overview of the key synthetic methodologies, isolation techniques, and biological mechanisms of action associated with this important class of heterocyclic compounds. The continued exploration of novel isothiazole derivatives holds significant promise for the discovery of new and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Chemical Stability of 3-Methoxyisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical stability of 3-Methoxyisothiazole-4-carbonitrile. Due to the limited availability of public data on this specific molecule, this document leverages established chemical principles of the isothiazole ring and its functional groups (methoxy and carbonitrile) to forecast potential degradation pathways under various stress conditions. Detailed, generalized experimental protocols for conducting forced degradation studies in line with international regulatory guidelines (ICH) are provided to enable researchers to assess the intrinsic stability of this and similar molecules. This guide serves as a foundational resource for anticipating stability challenges and developing robust, stability-indicating analytical methods essential for drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its chemical stability is paramount for its development, formulation, and registration as a potential therapeutic agent or advanced material. The intrinsic stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1]

Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory authorities such as the International Conference on Harmonisation (ICH) to elucidate potential degradation products and pathways.[1][2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][4] The data generated is crucial for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the intact drug substance from its degradation products.

This guide will outline the predicted chemical liabilities of this compound and provide detailed, actionable protocols for its stability assessment.

Predicted Degradation Pathways

Based on the known reactivity of the isothiazole nucleus and the methoxy and carbonitrile functional groups, several degradation pathways for this compound can be predicted.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[5] The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: Under acidic conditions, the primary site of degradation is anticipated to be the hydrolysis of the carbonitrile group. This reaction typically proceeds in a stepwise manner, first forming a primary amide (3-Methoxyisothiazole-4-carboxamide) and subsequently the carboxylic acid (3-Methoxyisothiazole-4-carboxylic acid).[4] The ether linkage of the methoxy group is generally stable to acid hydrolysis under conditions typically used for forced degradation. The isothiazole ring itself is relatively stable in acidic media.

-

Basic Conditions: In alkaline environments, both the carbonitrile and the methoxy groups are susceptible to degradation. The carbonitrile group can be readily hydrolyzed to the corresponding carboxylate salt.[6] The 3-methoxy group, being attached to an electron-deficient heteroaromatic ring, may be susceptible to nucleophilic aromatic substitution by hydroxide ions, leading to the formation of 3-hydroxyisothiazole-4-carbonitrile. This reaction is analogous to the cleavage of aryl ethers with strong bases.

The following diagram illustrates the predicted hydrolytic degradation pathways.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. asianjpr.com [asianjpr.com]

- 3. database.ich.org [database.ich.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

An In-depth Technical Guide on the Solubility of 3-Methoxyisothiazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyisothiazole-4-carbonitrile is a heterocyclic compound incorporating an isothiazole ring, a methoxy group, and a nitrile functional group. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and materials science. This document offers a predictive analysis of its solubility profile and provides a detailed experimental workflow for researchers to determine precise solubility data.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like," which states that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] The structure of this compound contains several key features that influence its polarity and solubility:

-

Isothiazole Ring: This five-membered heteroaromatic ring, containing both sulfur and nitrogen, is planar and polar.[2][3] Isothiazole itself is sparingly soluble in water but miscible with most organic solvents, including alcohol and ether.[2][3]

-

Nitrile Group (-C≡N): The cyano group is highly polar due to the electronegativity difference between carbon and nitrogen and the presence of a triple bond.[4][5] This group can act as a hydrogen bond acceptor.[4] Small-chain nitriles, like acetonitrile, are miscible with water, but solubility decreases as the hydrocarbon chain length increases.[4][6] The nitrile group generally imparts good solubility in polar solvents.

-

Methoxy Group (-OCH₃): This is a polar functional group.[7] While it can accept hydrogen bonds, it does not donate them. Its presence can increase solubility in polar organic solvents.[8]

Collectively, these functional groups render this compound a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents compared to non-polar solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Methyl Ethyl Ketone (MEK) | High | These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar nitrile and isothiazole functionalities.[1][9] |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. The nitrile and methoxy groups can accept hydrogen bonds from the solvent, promoting dissolution.[4][10] Solubility in water is expected to be limited due to the overall organic structure.[2] |

| Non-Polar | Hexane, Heptane, Toluene, Benzene, Diethyl Ether | Low to Insoluble | The significant polarity of the solute molecule makes it energetically unfavorable to dissolve in non-polar solvents, which primarily interact through weaker van der Waals forces.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental protocol, such as the shake-flask method, can be employed.[11] This method involves equilibrating a surplus of the solid compound in the solvent of choice at a controlled temperature and then measuring the concentration of the dissolved substance in the saturated solution.

Methodology: Isothermal Shake-Flask Method

-

Preparation:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 298.15 K).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure the system reaches equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at the controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for experimental solubility determination.

Conclusion